![molecular formula C7H6N2O2S B12919335 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- CAS No. 112498-51-8](/img/structure/B12919335.png)
5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolopyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antiviral, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- typically involves the cyclization of S-alkylated derivatives. The process begins with the reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. Upon treatment of these S-alkylated derivatives at different temperatures, intramolecular cyclization occurs, leading to the formation of the desired thiazolopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as multicomponent reactions and sonochemical activation, are often employed to enhance the efficiency and environmental safety of the synthesis process .
化学反応の分析
Types of Reactions
5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: Reduction reactions can convert nitro groups to amino groups, which may alter the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly on the phenyl ring, can lead to the formation of derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl halides for alkylation, concentrated sulfuric acid for cyclization, and various oxidizing and reducing agents for functional group transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amide derivatives, and amino derivatives, each exhibiting unique biological activities .
科学的研究の応用
5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various biologically active molecules.
作用機序
The mechanism of action of 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholine esterase and CDC25B phosphatase, which play crucial roles in cellular processes. Additionally, the compound can act as an antagonist to glutamate and 5-HT2a receptors, influencing neurotransmission and other physiological functions .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- 5H-thiazolo[3,2-a]pyrimidin-5-ones
- 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
What sets 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- apart from its analogs is its unique substitution pattern, which imparts distinct biological activities. The presence of the 7-methyl group, for instance, can enhance its pharmacological properties compared to other derivatives .
特性
CAS番号 |
112498-51-8 |
|---|---|
分子式 |
C7H6N2O2S |
分子量 |
182.20 g/mol |
IUPAC名 |
7-methyl-[1,3]thiazolo[3,2-c]pyrimidine-3,5-dione |
InChI |
InChI=1S/C7H6N2O2S/c1-4-2-6-9(7(11)8-4)5(10)3-12-6/h2H,3H2,1H3 |
InChIキー |
KCVUKTJXRCSALM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)N2C(=O)CSC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


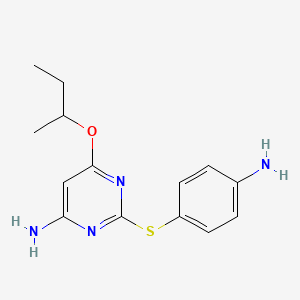
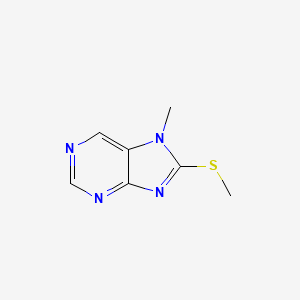
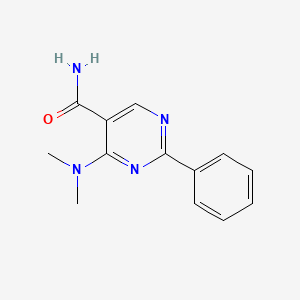
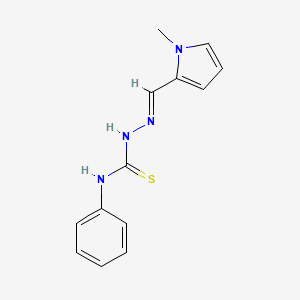
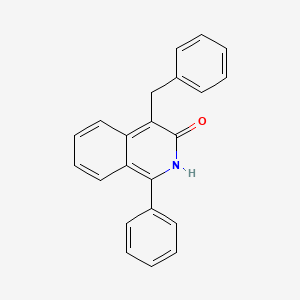


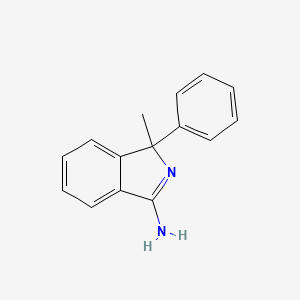
![7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine](/img/structure/B12919287.png)

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
